1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a high-purity, synthetic phosphatidylcholine featuring two saturated 20-carbon (C20:0) acyl chains. This structure allows it to form highly ordered and stable lipid bilayers, which are essential components in advanced drug delivery systems like liposomes and lipid nanoparticles. Its primary procurement-relevant characteristic is its exceptionally high gel-to-liquid crystalline phase transition temperature (Tm), a direct result of its long, saturated acyl chains. This property is critical for creating lipid-based formulations that require high thermal stability during processing and minimal membrane permeability for superior drug retention. [1]
Substituting 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) with more common, shorter-chain saturated phosphatidylcholines like 1,2-distearoyl-PC (DSPC, C18:0) or 1,2-dipalmitoyl-PC (DPPC, C16:0) can lead to critical formulation failure. The length of the acyl chain directly dictates the main phase transition temperature (Tm), which in turn governs the bilayer's rigidity, thickness, and permeability at a given temperature. [1] A lower Tm, resulting from shorter chains, leads to more fluid and permeable membranes at physiological and ambient temperatures, causing poor drug retention and reduced stability. [2] Therefore, selecting a phosphatidylcholine based on price or availability without matching the specific acyl chain length required for the target thermal profile will compromise the reproducibility and performance of the final application.
The primary differentiator for DAPC is its main phase transition temperature (Tm), which is significantly higher than that of its shorter-chain analogs. In differential scanning calorimetry studies, DAPC exhibits a Tm of 64.8-66°C. [REFS-1, REFS-2] This is substantially higher than the Tm of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, C18:0) at 54.1-55°C and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0) at 41.3°C. [REFS-1, REFS-3]
| Evidence Dimension | Main Phase Transition Temperature (Tm) |
| Target Compound Data | 64.8–66°C |
| Comparator Or Baseline | DSPC (C18:0): 54.1–55°C; DPPC (C16:0): 41.3°C |
| Quantified Difference | ~10-11°C higher than DSPC; ~23-24°C higher than DPPC |
| Conditions | Differential Scanning Calorimetry (DSC) of liposome dispersions. |
A higher Tm ensures the lipid bilayer remains in the rigid, ordered gel phase at physiological and elevated ambient temperatures, which is critical for creating highly stable, low-leakage liposomes.
The thickness of a lipid bilayer is directly proportional to the length of its constituent acyl chains. [1] While direct side-by-side measurements including DAPC are less common, established biophysical principles and data from its closest analogs confirm this trend. For example, the thickness of a DSPC (C18:0) bilayer is greater than that of a DPPC (C16:0) bilayer. [1] By extension, the C20:0 chains of DAPC create an even thicker, more robust membrane barrier compared to DSPC or DPPC, a critical factor for mechanical stability and resistance to permeabilization.
| Evidence Dimension | Bilayer Thickness |
| Target Compound Data | Thicker than DSPC (C18:0) |
| Comparator Or Baseline | DSPC (C18:0) is thicker than DPPC (C16:0) |
| Quantified Difference | Qualitatively thicker based on established structure-property relationships. |
| Conditions | Fully hydrated lipid bilayers in the gel (Lβ') phase. |
A thicker bilayer provides a more substantial physical barrier, enhancing the mechanical stability of vesicles and improving the retention of encapsulated hydrophilic and amphiphilic molecules.
Liposome stability and drug retention are directly proportional to the acyl chain length and, consequently, the phase transition temperature. [1] Studies comparing saturated phosphatidylcholines show a clear trend: longer chains create less permeable membranes. For instance, DSPC (C18:0) liposomes, which have a higher Tm than DPPC (C16:0) liposomes, exhibit significantly greater drug retention over 48 hours at 37°C (85.2% retention for DSPC vs. 60.8% for DPPC). [1] DAPC, with its even longer C20:0 chains and higher Tm, forms an even less permeable bilayer, making it the preferred choice when minimizing passive drug leakage is paramount. The increased permeability at the phase transition temperature is also strongly dependent on chain length, with longer chains showing a less pronounced effect. [2]
| Evidence Dimension | Inulin Retention in Liposomes at 37°C over 48 hours |
| Target Compound Data | Inferred to be >85.2% |
| Comparator Or Baseline | DSPC (C18:0): 85.2% ± 10.1%; DPPC (C16:0): 60.8% ± 8.9% |
| Quantified Difference | Significantly higher retention compared to DPPC; inferred to be higher than DSPC. |
| Conditions | Liposomes incubated in Phosphate Buffered Saline (PBS) at 37°C. |
For controlled-release applications, especially with small-molecule drugs, minimizing premature leakage from the carrier is essential for efficacy and reducing systemic toxicity; DAPC provides the most stable barrier among common saturated PCs.
Due to its high phase transition temperature (Tm) of ~65°C, DAPC is the right choice for liposomal formulations that must endure thermal stress, such as terminal sterilization, lyophilization, or high-temperature processing, without compromising membrane integrity. [1] It provides a margin of stability that shorter-chain lipids like DPPC (Tm ~41°C) cannot offer.
When encapsulating small, highly permeable drug molecules, minimizing passive leakage is critical. The dense, thick, and highly-ordered bilayer formed by DAPC provides a superior barrier compared to DSPC or DPPC. [2] This makes it an essential component for developing long-circulating formulations where the drug must be retained securely within the carrier until it reaches the target site.
For applications requiring high structural integrity, such as in nucleic acid delivery or as stable contrast agent carriers, the use of DAPC is advantageous. Its long C20:0 chains contribute to a thicker, more mechanically stable bilayer, ensuring the nanoparticle maintains its morphology and protects its payload during circulation and interaction with biological systems. [3]